5-Bromo-2,3-dimethylpyridin-4-ol
Description
Properties
IUPAC Name |
5-bromo-2,3-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)9-3-6(8)7(4)10/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZENKBYJHCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C(C1=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Bromination and Chlorination Method (Inspired by Pyrimidine Analogues)
A patented method for the one-step synthesis of 5-bromo-2-chloropyrimidine involves:
- Reacting 2-hydroxypyrimidine with hydrobromic acid under hydrogen peroxide catalysis.
- Heating to promote bromination at the 5-position.
- Subsequent chlorination using phosphorus oxychloride in the presence of organic amines (e.g., triethylamine).
- Purification by crystallization and extraction with organic solvents.
| Step | Conditions | Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromination | 30 °C, 14 h | 2-hydroxypyrimidine, HBr, H2O2 | Intermediate obtained | - | Catalase added post-reaction to decompose peroxide |
| Chlorination | 50-120 °C, 5-8 h | Phosphorus oxychloride, triethylamine | 94-99 | 98-99 | No smoke, efficient bromine utilization (95-98%) |
| Purification | Extraction with methane, crystallization, drying | - | - | - | High purity by HPLC |
This method achieves high yields (~94-99%) and purity (~98%) with excellent bromine utilization efficiency, minimizing pollution and handling hazards.
Applicability: Though this method is for pyrimidine derivatives, the approach can be adapted for pyridin-4-ol derivatives by adjusting reaction conditions and substrates accordingly.
Bromination of Dimethylpyridin-3-amine Derivatives
Another approach involves bromination of amino-substituted dimethylpyridine derivatives:
- Starting from 2,4-dimethylpyridin-3-amine.
- Bromination using bromine in dichloromethane at 0–25 °C for 12 hours.
- Workup includes quenching with sodium thiosulfate, pH adjustment, extraction, and purification by column chromatography.
Reaction Summary:
| Parameter | Details |
|---|---|
| Starting Material | 2,4-dimethylpyridin-3-amine (25 g) |
| Brominating Agent | Br2 (5 equivalents) in DCM |
| Temperature | 0 °C (addition), then 25 °C (reaction) |
| Reaction Time | 12 hours |
| Workup | Na2S2O3 quench, pH adjustment, extraction with DCM |
| Yield | 75.3% |
| Purity | 100% (post-chromatography) |
This method yields 6-bromo-2,4-dimethyl-pyridin-3-amine, a closely related brominated pyridine derivative, demonstrating effective regioselective bromination under mild conditions.
Catalytic and Metal-Mediated Approaches
Recent patents describe catalytic processes for preparing brominated methylpyridine derivatives:
- Use of nickel catalysts (e.g., nickel dichloride) and phosphine ligands.
- Employing Grignard reagents or dimethylzinc for methylation steps.
- Bromination steps integrated with amination or cyclization to form complex heterocycles.
While these methods focus on 5-bromo-3,4-dimethylpyridin-2-amine and related compounds, the catalytic principles and reaction conditions can be adapted to synthesize 5-bromo-2,3-dimethylpyridin-4-ol with improved selectivity and efficiency.
Comparative Table of Preparation Methods
| Method Type | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| One-step bromination & chlorination | 2-hydroxypyrimidine | HBr, H2O2, POCl3, triethylamine, 30-120 °C | 94-99 | 98-99 | High yield, efficient bromine use, low pollution | Specific to pyrimidine analogues |
| Bromination of amino-dimethylpyridine | 2,4-dimethylpyridin-3-amine | Br2 in DCM, 0-25 °C, 12 h | 75.3 | 100 | Mild conditions, regioselective bromination | Requires chromatographic purification |
| Catalytic metal-mediated synthesis | Various pyridine derivatives | NiCl2, phosphine ligands, Grignard reagents | Not specified | Not specified | Potential for high selectivity, scalable | Complex catalyst systems, optimization needed |
Research Findings and Notes
Efficiency and Purity: The one-step bromination and chlorination method demonstrates superior efficiency and purity, with yields up to 99% and purity near 99%, making it industrially attractive.
Environmental and Safety Aspects: The one-step method minimizes hazardous byproducts and smoke, enhancing safety and reducing environmental impact.
Regioselectivity: Bromination at the 5-position is favored under controlled conditions, with methyl groups at 2- and 3-positions influencing reactivity and selectivity.
Adaptability: Methods developed for related pyrimidine and pyridine derivatives can be modified for 5-bromo-2,3-dimethylpyridin-4-ol synthesis by adjusting substrates and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-2,3-dimethylpyridin-4-one.
Reduction: Formation of 2,3-dimethylpyridin-4-ol.
Scientific Research Applications
5-Bromo-2,3-dimethylpyridin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylpyridin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Pyridin-ols
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-Bromo-2,3-dimethylpyridin-4-ol | Br (5), Me (2,3), OH (4) | C₇H₈BrNO | 202.05 | Methyl groups enhance lipophilicity; Br increases electrophilic reactivity. |
| 5-Bromo-2-chloropyridin-3-ol | Br (5), Cl (2), OH (3) | C₅H₃BrClNO | 208.44 | Dual halogenation (Br/Cl) may enhance stability but reduce solubility. |
| 3-Amino-5-bromopyridin-4-ol | Br (5), NH₂ (3), OH (4) | C₅H₅BrN₂O | 189.01 | Amino group increases basicity and hydrogen-bonding potential. |
| 5-Chloro-2,3-dimethoxypyridin-4-ol | Cl (5), OMe (2,3), OH (4) | C₇H₈ClNO₃ | 189.60 | Methoxy groups improve solubility; Cl less reactive than Br. |
| 5-Bromo-4,6-dimethylpyridin-2-ol | Br (5), Me (4,6), OH (2) | C₇H₈BrNO | 202.05 | Positional isomer; OH at position 2 alters acidity and hydrogen bonding. |
Key Findings:
Substituent Effects on Reactivity: The bromine atom in 5-Bromo-2,3-dimethylpyridin-4-ol withdraws electron density, making the pyridine ring less susceptible to electrophilic attack compared to non-halogenated analogs. In 5-Bromo-4,6-dimethylpyridin-2-ol (a positional isomer), the hydroxyl group at position 2 results in weaker acidity compared to position 4 due to reduced resonance stabilization .
5-Chloro-2,3-dimethoxypyridin-4-ol demonstrates how methoxy groups enhance solubility, making it more suitable for aqueous-phase reactions compared to methylated analogs .
Synthetic Considerations :
- The synthesis of 5-Bromo-4,6-dimethylpyridin-2-ol achieves yields up to 87% via optimized routes, suggesting that similar methodologies could be applied to the target compound .
- Halogen exchange (e.g., Br to Cl) in analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol reduces molecular weight and alters reactivity, which may influence cost and application scope .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-2,3-dimethylpyridin-4-ol, and how can purity be optimized?
- Methodology : Synthesis typically involves bromination of a pre-functionalized pyridine core. For example, bromine or electrophilic brominating agents can be introduced to 2,3-dimethylpyridin-4-ol under controlled conditions. Purity optimization requires post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents like DMSO/water mixtures. Stability during storage is critical; store in anhydrous, cool environments to prevent degradation .
- Validation : Monitor reaction progress with TLC and confirm purity via HPLC (>98% by area normalization) or GC-MS.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of 5-Bromo-2,3-dimethylpyridin-4-ol?
- Methodology :
- NMR : Use -NMR to identify methyl group singlet peaks (δ 2.2–2.5 ppm) and hydroxyl proton (δ 5–6 ppm, broad). -NMR detects bromine-induced deshielding (~δ 110–120 ppm for C-Br).
- IR : Confirm hydroxyl (-OH) stretch (~3200–3400 cm) and aromatic C-Br vibration (~600–700 cm).
- MS : High-resolution ESI-MS provides molecular ion ([M+H]) matching the theoretical mass (CHBrNO: 218.97 g/mol).
- Cross-Referencing : Compare spectral data with structurally analogous bromopyridines (e.g., 5-Bromo-2-methoxypyridine ).
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of 5-Bromo-2,3-dimethylpyridin-4-ol?
- Approach :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reaction pathways (e.g., nucleophilic substitution at the bromine site). Compare with experimental kinetic data.
- Controlled Experiments : Systematically vary reaction conditions (solvent polarity, temperature) to isolate steric or electronic effects. For example, methyl groups may hinder nucleophilic attack despite bromine’s electrophilicity.
- Cross-Validation : Employ multiple analytical techniques (e.g., X-ray crystallography for structural confirmation) to rule out side products .
Q. How can the electronic effects of substituents (bromo, methyl, hydroxyl) on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Analysis :
- Electron-Withdrawing Bromine : Activates the ring for nucleophilic substitution but may be sterically hindered by adjacent methyl groups.
- Methyl Groups : Electron-donating via inductive effects, reducing ring electrophilicity but increasing steric hindrance.
- Hydroxyl Group : May deprotonate under basic conditions, forming a phenoxide ion that enhances ring activation.
- Experimental Design : Compare reactivity with analogs (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol ) to isolate substituent effects.
Q. What methodologies are recommended for assessing the biological activity of 5-Bromo-2,3-dimethylpyridin-4-ol in cell-based assays, and how can potential cytotoxicity be differentiated from therapeutic effects?
- Protocol :
- Proliferation Assays : Use BrdU incorporation (e.g., BrdU Cell Proliferation Assay Kit ) to measure DNA synthesis in treated vs. control cells.
- Cytotoxicity Screening : Parallel assays (e.g., MTT for metabolic activity, LDH release for membrane integrity) distinguish growth inhibition from cell death.
- Dose-Response Analysis : Establish IC values and compare therapeutic indices (e.g., cancer vs. normal cell lines) .
Q. How should researchers design experiments to investigate the stability of 5-Bromo-2,3-dimethylpyridin-4-ol under varying pH and temperature conditions, and what analytical techniques are optimal for degradation product identification?
- Design :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample at intervals (0, 1, 7, 30 days).
- Analytical Tools : Use LC-MS (ESI or APCI) to detect degradation products (e.g., debromination, hydroxyl group oxidation). Compare fragmentation patterns with reference standards.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (dry, 4°C) .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in reported melting points or spectral data for 5-Bromo-2,3-dimethylpyridin-4-ol across literature sources?
- Resolution :
- Purity Verification : Reanalyze samples using DSC (differential scanning calorimetry) for precise melting point determination.
- Spectral Reproducibility : Ensure consistent solvent and instrument calibration (e.g., NMR deuterated solvents, MS tuning with calibration standards).
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 5-Bromo-2-methoxypyridine ) to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
